4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzamide group and a dimethoxybenzylidene hydrazino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline in a 1:1 molar ratio. This reaction leads to the formation of a Schiff base, which is then further reacted with hydrazine to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s hydrazino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-((2-(2,3-dimethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-(4-((2-(2,4,5-trimethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzamide group and dimethoxybenzylidene hydrazino moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H20ClN3O4 |
---|---|
Molecular Weight |
437.9g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-30-20-12-7-15(13-21(20)31-2)14-25-27-23(29)18-5-3-4-6-19(18)26-22(28)16-8-10-17(24)11-9-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
DNXCHYYTNCNDNY-AFUMVMLFSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.